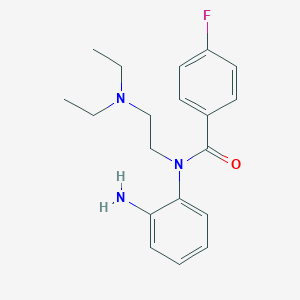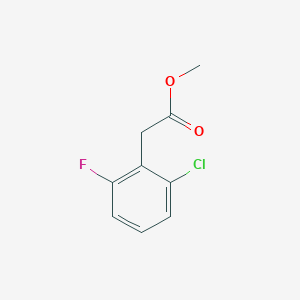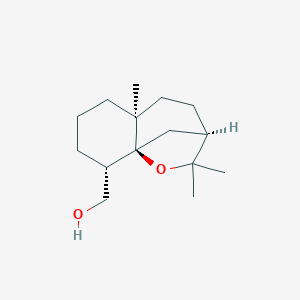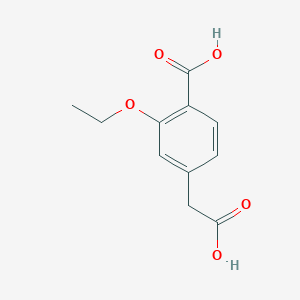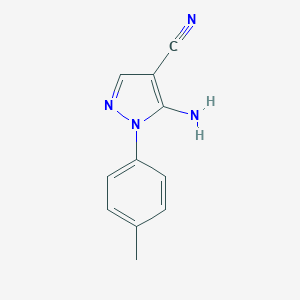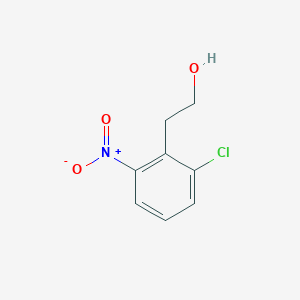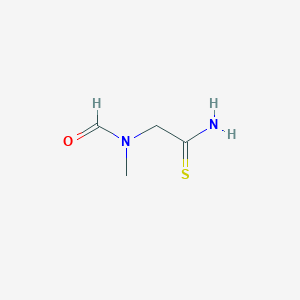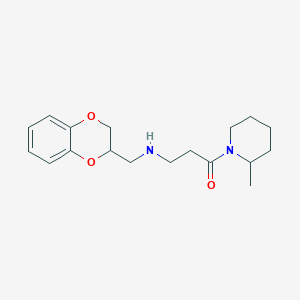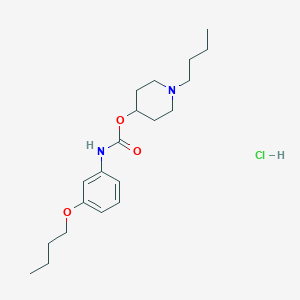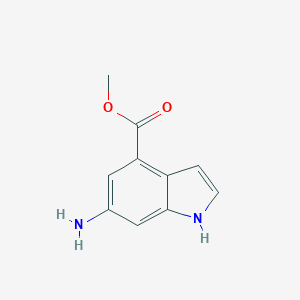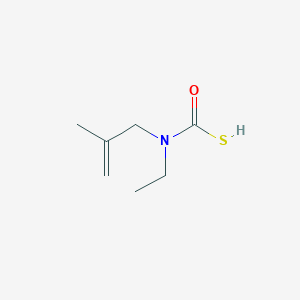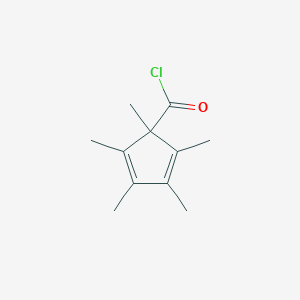
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, also known as Isodrin, is a synthetic organic compound that belongs to the family of cyclodiene insecticides. It is a highly toxic pesticide that has been used extensively in the past to control pests in agriculture. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
作用机制
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves its binding to the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. This leads to the inhibition of the neurotransmitter release, which results in the paralysis and death of the insect. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride also acts as a sodium channel blocker, which further enhances its insecticidal properties.
生化和生理效应
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been found to be highly toxic to birds, fish, and mammals, including humans. Exposure to 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can lead to a variety of adverse health effects, including nausea, vomiting, headaches, and dizziness. Long-term exposure can lead to more severe health effects, such as liver and kidney damage, and even cancer.
实验室实验的优点和局限性
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments. It is a highly potent insecticide that can be used in small quantities to achieve effective results. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several limitations as well. It is highly toxic and can pose a risk to researchers who handle it. It is also a banned pesticide in many countries, which makes it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. One area of research is the development of safer and more effective insecticides that can replace 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Another area of research is the development of new cancer therapies based on the mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Finally, there is a need for more research on the environmental and health effects of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, as well as its potential for bioaccumulation in the food chain.
Conclusion
In conclusion, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride is a highly toxic pesticide that has been extensively studied for its insecticidal properties and potential use in cancer therapy. Its mechanism of action involves its binding to the GABA receptor in insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments, but its toxicity and banned status in many countries make it a challenging compound to work with. There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, including the development of safer and more effective insecticides and cancer therapies, as well as more research on its environmental and health effects.
合成方法
The synthesis of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves the reaction between 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid and thionyl chloride. The reaction takes place under reflux conditions in the presence of a catalyst, such as dimethylformamide. The product obtained is a colorless liquid that is highly toxic and flammable.
科学研究应用
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, and beetles. Its mode of action involves disrupting the nervous system of insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has also been studied for its potential use in the treatment of cancer. Studies have shown that 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
属性
CAS 编号 |
108561-47-3 |
|---|---|
产品名称 |
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride |
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-6-7(2)9(4)11(5,8(6)3)10(12)13/h1-5H3 |
InChI 键 |
PXOBDWKTQRZIKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
规范 SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
同义词 |
2,4-Cyclopentadiene-1-carbonyl chloride, 1,2,3,4,5-pentamethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
